molecular formula C6H13NO2 B2799147 (S)-(4-Methylmorpholin-3-yl)methanol CAS No. 1620510-50-0

(S)-(4-Methylmorpholin-3-yl)methanol

Cat. No.: B2799147
CAS No.: 1620510-50-0
M. Wt: 131.175
InChI Key: WXGKNIRSXCAEEP-LURJTMIESA-N
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Description

(S)-(4-Methylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C6H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Methylmorpholin-3-yl)methanol typically involves the reaction of (S)-4-methylmorpholine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Methylmorpholin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

(S)-(4-Methylmorpholin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-(4-Methylmorpholin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-(4-Methylmorpholin-3-yl)methanol
  • (S)-4-Methylmorpholine
  • ®-4-Methylmorpholine

Uniqueness

(S)-(4-Methylmorpholin-3-yl)methanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer ®-(4-Methylmorpholin-3-yl)methanol. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

[(3S)-4-methylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKNIRSXCAEEP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620510-50-0
Record name (S)-4-METHYL-3-(HYDROXYMETHYL)MORPHOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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